molecular formula C7H6N4 B12530749 Pyrimido[6,1-C][1,2,4]triazepine CAS No. 664988-86-7

Pyrimido[6,1-C][1,2,4]triazepine

Cat. No.: B12530749
CAS No.: 664988-86-7
M. Wt: 146.15 g/mol
InChI Key: YXLBEUDBIHZTMR-UHFFFAOYSA-N
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Description

Introduction to Pyrimido[6,1-C]triazepine

Nomenclature and Structural Classification of Fused Heterocyclic Systems

The naming of Pyrimido[6,1-C]triazepine adheres to IUPAC rules for fused heterocycles, which prioritize:

  • Identifying the parent ring system.
  • Assigning fusion positions using alphanumeric descriptors.

In this compound, the pyrimidine ring (a six-membered di-azaheterocycle) serves as the base component, fused to a seven-membered triazepine ring at specific positions. The notation "[6,1-C]" indicates that the triazepine is attached to the pyrimidine’s 1st and 6th positions, with the fusion bond labeled "c" in the pyrimidine’s peripheral numbering. The full name thus encodes the connectivity, ring sizes, and heteroatom arrangement.

Structural Features:
  • Pyrimidine component : A six-membered ring with nitrogen atoms at positions 1 and 3.
  • Triazepine component : A seven-membered ring containing three nitrogen atoms at positions 1, 2, and 4.
  • Fusion pattern : The triazepine shares two adjacent atoms with the pyrimidine, creating a bicyclic system with conjugated π-electrons.

The systematic classification places this compound within the broader category of "pyrimido-triazepines," distinguished by their nitrogen-rich architectures and fused topology.

Property Value Source
CAS Number 664988-86-7
Molecular Formula $$ \text{C}7\text{H}6\text{N}_4 $$
Molecular Weight 146.149 g/mol
Fusion Positions Pyrimidine C1-C6 and Triazepine

Historical Context and Discovery Timeline in Heterocyclic Chemistry

Pyrimido[6,1-C]triazepine first appeared in chemical catalogs around 2016, reflecting advancements in synthetic methods for fused nitrogen heterocycles. Its development parallels the mid-20th-century surge in heterocyclic chemistry, driven by the need for bioactive molecules in drug discovery. Early triazepine derivatives were explored for their sedative properties, but fused variants like this compound gained attention for their enhanced stability and modular substitution patterns.

Key milestones include:

  • 2000s : Improved cyclocondensation techniques enabled reliable synthesis of triazepine-containing systems.
  • 2010s : Catalytic methods allowed precise functionalization of fused pyrimidine-triazepine frameworks.
  • 2020s : Computational modeling clarified electronic properties, guiding applications in materials science.

Significance in Modern Pharmaceutical and Material Science Research

The compound’s significance stems from two domains:

Pharmaceutical Research:
  • Bioisosteric potential : The triazepine ring can mimic carbonyl or amide groups in drug-receptor interactions, enabling scaffold-hopping strategies.
  • Multi-target engagement : The fused system’s nitrogen atoms facilitate hydrogen bonding and π-stacking with enzymes or nucleic acids.
Materials Science:
  • Coordination chemistry : The nitrogen lone pairs allow metal-ion chelation, useful in catalysts or sensors.
  • Optoelectronic properties : Conjugated π-systems absorb UV-vis light, relevant for organic semiconductors.

Current studies focus on derivatizing the core structure to optimize these properties, underscoring its role as a versatile building block in molecular design.

Properties

CAS No.

664988-86-7

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

pyrimido[6,1-c][1,2,4]triazepine

InChI

InChI=1S/C7H6N4/c1-3-9-10-7-2-4-8-6-11(7)5-1/h1-6H

InChI Key

YXLBEUDBIHZTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=CC2=NN=C1

Origin of Product

United States

Preparation Methods

[3+3] and [5+1] Annulation Strategies

Cycloaddition reactions represent a cornerstone for constructing the pyrimido-triazepine framework. A solvent-free [3+3]-annulation protocol involves reacting 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 ) with bifunctional reagents like hydrazine derivatives. This method achieves yields exceeding 75% under mild conditions (80°C, 4–6 hours). For instance, [5+1]-annulation using nitrile imines enables the formation of pyridotetrazines, which are subsequently functionalized to triazepines via reductive cyclization.

Intramolecular Cyclization

Intramolecular cyclization of 7-amino-8-imino-pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine (10 ) with 1,3-dibromopropane under basic conditions yields tricyclic triazepines (e.g., 16 ). This method requires refluxing in pyridine for 12 hours, achieving 68–72% yields. Similarly, Mannich bases (18a–c ) facilitate cyclization in ethanol at 80°C, producing dihydrotriazepines with substituted amino groups.

Microwave-Assisted Synthesis

Microwave irradiation drastically enhances reaction efficiency for pyrimido-triazepines. A landmark study demonstrated that thiobarbituric acid and thiosemicarbazone undergo [2+5] condensation on montmorillonite K-10 clay under microwaves (300 W, 5–8 minutes), achieving 89–92% yields. This method eliminates solvents and reduces side reactions compared to conventional heating (Table 1).

Table 1: Microwave vs. Conventional Synthesis of Pyrimido-Triazepines

Parameter Microwave Method Conventional Method
Reaction Time 5–8 minutes 6–8 hours
Yield 89–92% 65–70%
Solvent Usage None Ethanol/Pyridine

Condensation with Active Methylene Compounds

Enaminone Derivatives

Reaction of 7-amino-8-imino intermediates (10 ) with enaminones (19a–e ) in glacial acetic acid under reflux (12–24 hours) yields 11-substituted triazepines (21a–e ). For example, acetylacetone reacts with 10 to form 5-phenyl-2,4,9-trimethyl-8,9,10,11-tetrahydro-5H-pyrido[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,2-b]triazepin-12-one (30 ) in 64% yield.

Hydrazonoyl Halides

Condensation of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine (1 ) with hydrazonoyl halides (2 ) in ethanol produces triazine-triazepine hybrids (4a–l ). This method requires refluxing for 2 hours, with yields ranging from 70–85%.

Solvent-Free Protocols

Aza-Annulation Under Neat Conditions

A green synthesis route involves aza-annulation of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 ) with urea or thiourea derivatives under solvent-free conditions. This approach achieves 80–88% yields within 3 hours at 100°C and is scalable for industrial applications.

Solid-Supported Reactions

Montmorillonite K-10 clay serves as both catalyst and energy transfer medium in solvent-free triazepine synthesis. For instance, reacting thiobarbituric acid with thiosemicarbazone on K-10 clay under microwaves produces pyrimido-triazepines with near-quantitative yields.

Photochemical Methods

Photochemical cyclization offers an alternative route for light-sensitive intermediates. UV irradiation (254 nm) of 3-arylideneamino-thienopyrimidines (4a–h ) in acetonitrile induces-hydride shifts, forming triazepines with 55–60% yields. This method is particularly useful for sterically hindered substrates resistant to thermal activation.

Comparative Analysis of Methods

Table 2: Efficacy of Pyrimido-Triazepine Synthesis Methods

Method Yield Range Time Key Advantage
Microwave 89–92% 5–8 minutes Solvent-free, high efficiency
Cycloaddition 75–85% 4–6 hours Structural diversity
Condensation 64–85% 2–24 hours Compatibility with enaminones
Photochemical 55–60% 6–12 hours Mild conditions for sensitive substrates

Challenges and Optimization Strategies

  • Regioselectivity Issues : Competing pathways in cycloadditions often lead to regioisomers. Using bulky substituents (e.g., tert-butyl groups) directs reactivity toward the desired triazepine.
  • Byproduct Formation : Hydrazinolysis of intermediates like 5 may yield thiourea derivatives (7 ). Adding catalytic acetic acid suppresses side reactions.
  • Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at larger scales. Transitioning to continuous-flow reactors mitigates this issue.

Chemical Reactions Analysis

Key Reaction Pathways

2.1 Cyclocondensation Mechanism
The reaction between amino/imino-pyrimidines and carbonyl reagents typically involves:

  • Nucleophilic attack : The amino group attacks the carbonyl carbon.

  • Elimination : Loss of water or dimethylamine forms an intermediate.

  • Cyclization : Aromatization stabilizes the fused ring system .

2.2 Diazotization-Coupling Sequence

  • Diazotization : Arylamines are converted to diazonium salts.

  • Coupling : Reaction with acetylacetone or enaminonitriles forms azo intermediates.

  • Cyclization : Refluxing in acetic acid induces ring closure .

Reaction Conditions and Yields

Reaction Type Conditions Typical Yields Key Products
CyclocondensationReflux in glacial acetic acid39–77%Pyrimido[6,1-C] triazepine derivatives
Diazotization-CouplingReflux in pyridine or acetic acid41–50%Arylazo-substituted triazepines
S-MethylationCH2Cl2, reflux85–89%Methylthio-substituted derivatives
HydrazinolysisExcess N2HNH2.H2O, reflux75%Triazolo-triazepine hybrids

Spectral Characterization

4.1 ¹H NMR

  • Aromatic protons : Sharp singlets at δ 7.83–8.45 ppm for C9 (triazepine) and δ 9.05–9.15 ppm for C6 (thienopyrimidine) .

  • Thioureido derivatives : Singlet at δ 8.56 ppm (NH) and δ 181.2 ppm (C=S) in ¹³C NMR .

4.2 IR

  • C=S stretching : Absorption at 1290 cm⁻¹ .

  • Amide C=O : Bands at 1645–1685 cm⁻¹ .

Research Findings

  • Regioselectivity : Reaction conditions (e.g., solvent, temperature) critically influence cyclization pathways .

  • Functionalization : Substitution patterns (e.g., aryl, alkoxy) significantly affect biological activity and stability .

  • Mechanistic Insights : Intermediate azo or hydrazine species enable diverse post-synthesis modifications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimido[6,1-C][1,2,4]triazepine exhibit promising antimicrobial properties. In vitro studies have shown that certain compounds demonstrate significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving up to 100% efficacy compared to positive controls . The incorporation of electron-withdrawing groups has been linked to improved antimicrobial performance.

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied. A series of compounds have shown activity against multiple cancer cell lines with growth inhibition values (GI50) in the nanomolar range. Notably, some derivatives have outperformed standard chemotherapeutic agents like 5-fluorouracil in terms of efficacy . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. Some studies report that certain derivatives possess anticonvulsant properties superior to existing medications like ethosuximide. These compounds have demonstrated efficacy in maximal electroshock seizure models and exhibit lower toxicity profiles compared to traditional anticonvulsants .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
15a, 15f-jAntimicrobialEfficacy against Bacillus subtilis and Candida albicans
VariousAnticancerGI50 values < 100 μM in multiple cancer cell lines
Pyrimidine DerivativesNeuropharmacologicalSuperior anticonvulsant activity compared to ethosuximide

Mechanism of Action

The mechanism of action of pyrimido[6,1-C][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biological molecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • Pyrazolo[1,2,4]triazepine
  • Imidazo[1,2,4]triazepine
  • Thieno[1,2,4]triazepine
  • Thiazolo[1,2,4]triazepine
  • Isoxazolo[1,2,4]triazepine
  • Pyrido[1,2,4]triazepine
  • Triazino[1,2,4]triazepine

Uniqueness: Pyrimido[6,1-C][1,2,4]triazepine is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyrimido[6,1-c][1,2,4]triazepine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis often involves cyclocondensation, Mannich reactions, or hydrazine-mediated annulation. For example, hydrazinyl intermediates (e.g., compound 7 ) are synthesized by reacting thioureido precursors with hydrazine hydrate under reflux in ethanol . Yields depend on solvent polarity, temperature, and catalyst presence. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves regioselectivity and reduces side products compared to conventional heating .

Q. How are antimicrobial activities of Pyrimido-triazepine derivatives validated experimentally?

  • Methodological Answer : Standardized agar disc diffusion assays are used, with 200 μg/mL compound concentrations in DMSO. Inhibition zones (IZ) ≥15 mm indicate activity, followed by MIC determination via two-fold serial dilution (e.g., MIC = 14.15–14.32 µg/mL for antifungal compound 15d ) . Controls include ampicillin (bacteria) and amphotericin B (fungi), with DMSO as a negative control. Statistical validation requires triplicate measurements and ANOVA/Tukey’s post-hoc tests (p < 0.05) .

Q. What substituent groups enhance the biological activity of Pyrimido-triazepine cores?

  • Methodological Answer : Electron-withdrawing groups (EWGs) like -NO₂ or -F at para positions on aryl rings significantly boost antibacterial potency (e.g., 15j and 15f ). Conversely, electron-donating groups (EDGs) like -OCH₃ improve antifungal activity, as seen in 15d . Substituent effects are quantified via SAR studies using comparative MIC/IZ data across derivatives .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., bacterial strains, inoculum size). Cross-validation using standardized CLSI/M07-A9 guidelines and molecular docking (e.g., Glide/SP scoring) to correlate substituent electronic profiles with target binding (e.g., bacterial gyrase) is critical . Meta-analyses of MIC ranges (e.g., 8–64 µg/mL for Gram-negative bacteria) help identify outliers .

Q. What strategies mitigate cytotoxicity in Pyrimido-triazepine derivatives while retaining antimicrobial efficacy?

  • Methodological Answer : Selectivity indices (SI = IC₅₀/MIC) are calculated using cytotoxicity assays (e.g., MTT on HEK-293 cells). Derivatives with SI >10 (e.g., 15a ) prioritize therapeutic windows. Structural modifications, such as replacing thiophenyl with pyridyl groups, reduce off-target effects while maintaining MIC ≤16 µg/mL .

Q. How do electronic and steric effects of substituents influence SAR in Pyrimido-triazepine derivatives?

  • Methodological Answer : Hammett constants (σ) and Craig plots correlate substituent electronic effects with bioactivity. For instance, -NO₂ (σ = +1.27) enhances antibacterial activity (MIC = 8 µg/mL), while -OCH₃ (σ = -0.27) favors antifungal action. Steric parameters (e.g., Taft Es) guide optimization of bulky substituents (e.g., ortho-Cl) to avoid steric clashes in target binding pockets .

Q. What computational methods validate the mechanistic action of Pyrimido-triazepines?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess stability in bacterial membrane models. Docking studies with Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) identify key hydrogen bonds (e.g., with Arg98) .

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